2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide

Description

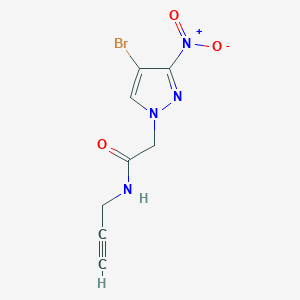

2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a pyrazole-based acetamide derivative characterized by a bromo group at position 4, a nitro group at position 3 on the pyrazole ring, and a propargyl (prop-2-yn-1-yl) substituent on the acetamide nitrogen (Fig. 1). The propargyl group introduces alkyne functionality, which may participate in click chemistry or serve as a reactive handle for further derivatization .

Properties

Molecular Formula |

C8H7BrN4O3 |

|---|---|

Molecular Weight |

287.07 g/mol |

IUPAC Name |

2-(4-bromo-3-nitropyrazol-1-yl)-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C8H7BrN4O3/c1-2-3-10-7(14)5-12-4-6(9)8(11-12)13(15)16/h1,4H,3,5H2,(H,10,14) |

InChI Key |

RIENWQANQLUQLZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CN1C=C(C(=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

Nitration: The brominated pyrazole is nitrated using a nitrating agent like nitric acid.

Acetylation: The nitro-bromo-pyrazole is then reacted with propargylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Sodium azide (NaN3) or thiols (R-SH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Propargyl Substituent : The target compound and the derivative in share a propargyl group, enabling click chemistry applications. However, ’s pyridinyl substituent may enhance solubility or target affinity .

- Nitro vs. Cyano/Amino Groups: The target’s 3-nitro group contrasts with cyano () or amino () substituents. Nitro groups often confer antibacterial/antifungal activity but may increase toxicity .

- Sulfonamide vs.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs range widely (e.g., 129–130°C for sulfonamide derivatives in vs. oily consistency in ). Higher molecular weight and polar groups (e.g., sulfonamide) correlate with elevated melting points .

- Spectroscopic Data : The target’s IR/NMR data are unavailable, but analogs show characteristic peaks (e.g., C=O at ~1670 cm⁻¹ in IR, propargyl protons at δ ~2.5–3.5 in ¹H-NMR) .

Biological Activity

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃O₂ |

| Molecular Weight | 258.08 g/mol |

| CAS Number | 1241164-70-4 |

| LogP | 2.84 |

| Polar Surface Area | 90 Ų |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens.

Case Study:

In a study evaluating the minimum inhibitory concentration (MIC) of several pyrazole derivatives, it was found that compounds similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . The compound exhibited bactericidal activity with a minimum bactericidal concentration (MBC) confirming its potential as an antimicrobial agent.

Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Research Findings:

A study reported that derivatives of pyrazole exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have also been explored. Compounds in this class have shown promise in inhibiting cancer cell proliferation.

Case Study:

In vitro assays demonstrated that specific pyrazole derivatives could reduce cell viability in various cancer cell lines, with some showing IC50 values below 10 μM . These findings indicate that this compound may be a candidate for further investigation as an anticancer agent.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with key biological targets such as enzymes and receptors involved in inflammation and microbial resistance. The nitro group and bromine substituent on the pyrazole ring enhance the compound's reactivity and biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.